molecular formula C10H18O B13745845 (1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol CAS No. 19889-94-2

(1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol

Cat. No.: B13745845
CAS No.: 19889-94-2
M. Wt: 154.25 g/mol
InChI Key: REPVLJRCJUVQFA-MAUMQABQSA-N
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Description

(1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol is a bicyclic alcohol compound known for its unique structural features and significant applications in various fields. This compound is characterized by its rigid bicyclic framework and the presence of multiple chiral centers, making it an interesting subject for stereochemical studies and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction followed by reduction and hydrolysis steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, often using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary alcohols, hydrocarbons.

    Substitution: Halogenated compounds, azides.

Scientific Research Applications

(1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol exerts its effects involves interactions with specific molecular targets. The compound’s rigid structure and chiral centers allow it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Camphor: Another bicyclic compound with similar structural features but different functional groups.

    Borneol: A bicyclic alcohol with a similar framework but different stereochemistry.

    Isoborneol: An isomer of borneol with distinct stereochemical properties.

Uniqueness

(1R,2S,3S,5S)-2,7,7-Trimethylbicyclo[3.1.1]heptan-3-ol is unique due to its specific stereochemistry and the presence of multiple chiral centers, which contribute to its distinct chemical reactivity and potential applications. Its rigid bicyclic structure also sets it apart from other similar compounds, providing unique interactions in chemical and biological systems.

Properties

CAS No.

19889-94-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m0/s1

InChI Key

REPVLJRCJUVQFA-MAUMQABQSA-N

Isomeric SMILES

C[C@H]1[C@H]2C[C@H](C2(C)C)C[C@@H]1O

Canonical SMILES

CC1C2CC(C2(C)C)CC1O

Origin of Product

United States

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